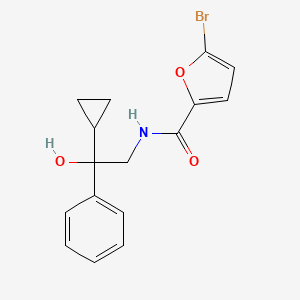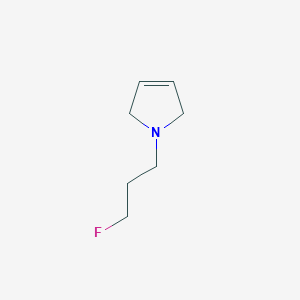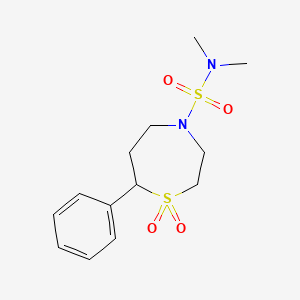![molecular formula C8H8Cl2F3N3O B2729251 2-Chloro-N-[[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]acetamide CAS No. 2411274-32-1](/img/structure/B2729251.png)
2-Chloro-N-[[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]acetamide is a chemical compound that has been extensively studied for its biological and pharmacological properties. It is commonly referred to as "CTA" and is used in scientific research applications to investigate its mechanism of action and potential therapeutic benefits.
Mécanisme D'action
The mechanism of action of CTA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and pathways involved in inflammation and cancer growth. Specifically, CTA has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. Additionally, CTA has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
CTA has been shown to have a number of biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of inflammatory molecules such as prostaglandins and cytokines, and has been investigated for its potential use in treating diseases such as arthritis and inflammatory bowel disease. Additionally, CTA has been shown to inhibit the growth of certain types of cancer cells, and has been investigated for its potential use in treating cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CTA in lab experiments is its specificity for certain enzymes and pathways, which allows for more targeted investigation of its effects. Additionally, CTA has been shown to have relatively low toxicity, which makes it a safer option for use in lab experiments. However, one limitation of using CTA in lab experiments is its complex synthesis process, which can make it difficult and time-consuming to produce.
Orientations Futures
There are a number of future directions for research on CTA, including investigating its potential use in treating other diseases and conditions, such as cardiovascular disease and neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, there is potential for the development of new drugs based on the structure of CTA, which could have improved therapeutic benefits and reduced side effects.
Méthodes De Synthèse
The synthesis of CTA involves multiple steps and requires the use of specialized equipment and reagents. The process typically begins with the reaction of 2-chloroacetyl chloride with 4-chloro-2-methyl-5-(trifluoromethyl)pyrazole to form an intermediate product. This intermediate is then reacted with N,N-dimethylacetamide to produce the final product, 2-Chloro-N-[[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]acetamide.
Applications De Recherche Scientifique
CTA has been extensively studied for its potential therapeutic benefits in treating various diseases and conditions. It has been shown to have anti-inflammatory properties and has been investigated for its potential use in treating diseases such as arthritis and inflammatory bowel disease. Additionally, CTA has been studied for its potential use in treating cancer, as it has been shown to inhibit the growth of certain types of cancer cells.
Propriétés
IUPAC Name |
2-chloro-N-[[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2F3N3O/c1-16-4(3-14-5(17)2-9)6(10)7(15-16)8(11,12)13/h2-3H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSMZGAPWVTUNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)Cl)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(isopropylsulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2729168.png)


![2-[[1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2729172.png)

![4-Ethyl-3-[(4-fluorophenyl)methylsulfanyl]-5-(1-methyltriazol-4-yl)-1,2,4-triazole](/img/structure/B2729178.png)
![2,5-dichloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2729179.png)
![7-(2-Chlorophenyl)-2-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2729181.png)



![[(1-Cyanocyclohexyl)carbamoyl]methyl 4-(2-cyanoacetamido)benzoate](/img/structure/B2729186.png)
![N-(4-bromophenyl)-2-(2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![1-methyl-2-oxo-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2729190.png)